molecular formula C28H29N3O3S B2693339 6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE CAS No. 872206-11-6

6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Cat. No.: B2693339
CAS No.: 872206-11-6
M. Wt: 487.62
InChI Key: GFGCUNMUKWEVJM-UHFFFAOYSA-N
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Description

This quinoline derivative features a 6-ethyl substituent, a 4-methoxybenzenesulfonyl group at position 3, and a 4-phenylpiperazinyl moiety at position 3. The sulfonyl and piperazinyl groups may enhance solubility and receptor-binding interactions, while the ethyl group contributes to lipophilicity.

Properties

IUPAC Name

6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-3-21-9-14-26-25(19-21)28(31-17-15-30(16-18-31)22-7-5-4-6-8-22)27(20-29-26)35(32,33)24-12-10-23(34-2)11-13-24/h4-14,19-20H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGCUNMUKWEVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic derivative of quinoline, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H26N2O4S
  • Molecular Weight : 426.53 g/mol
  • Key Functional Groups :
    • Quinoline core
    • Methoxybenzenesulfonyl group
    • Piperazine moiety

The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Specifically, this compound may act through:

  • Inhibition of Enzymatic Pathways : Quinoline derivatives are known to inhibit enzymes involved in cancer cell proliferation and inflammation pathways. The unique structural features of this compound enhance its ability to bind to active sites on target proteins.
  • Antimicrobial Activity : Some studies suggest that quinoline derivatives exhibit antimicrobial properties by disrupting microbial cell functions or inhibiting essential metabolic pathways.

Anticancer Activity

Research has indicated that quinoline derivatives possess significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has been evaluated for its potential antimicrobial activity against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Study Reference
Staphylococcus aureus0.78 µg/mL
Escherichia coli1.56 µg/mL
Candida albicans2.00 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound has shown promise in reducing inflammation:

  • Cytokine Inhibition : Studies indicate that this quinoline derivative can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies

Several case studies have explored the pharmacological potential of quinoline derivatives:

  • Case Study 1 : A study on a related quinoline derivative demonstrated a significant reduction in tumor size in murine models when administered at specific dosages over a period of time.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds revealed promising results in patients with resistant bacterial infections, highlighting the potential for this class of compounds in clinical applications.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Analogues and Substituent Effects

Key structural analogues are identified from the evidence, with differences in substituents impacting physicochemical and biological properties:

Table 1: Substituent Comparison of Quinoline Derivatives
Compound Name Position 2 Position 3 Position 4 Position 6 Key Features
Target Compound - 4-Methoxybenzenesulfonyl 4-Phenylpiperazin-1-yl Ethyl Enhanced solubility, potential CNS activity
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone () - 4-Isopropylbenzenesulfonyl Quinolinone (ketone) Ethoxy Increased bulk (isopropyl), ketone moiety reduces basicity
2-Methyl-4-[4-(phenylsulfonyl)piperazin-1-yl]quinoline () Methyl - 4-(Phenylsulfonyl)piperazinyl - Simplified sulfonyl-piperazine linkage, methyl at position 2
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) () 4-Chlorophenyl 4-Methoxyphenyl Amino - Amino group enhances polarity, lacks sulfonyl/piperazine

Key Observations :

  • Piperazinyl Moieties : The 4-phenylpiperazinyl group in the target compound contrasts with the phenylsulfonyl-piperazine in . Piperazine rings often improve solubility and modulate serotonin/dopamine receptor interactions .
  • Ethyl vs. Ethoxy : The 6-ethyl group in the target compound increases lipophilicity compared to the ethoxy group in , which may enhance blood-brain barrier penetration .

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